molecular formula C17H18N4S2 B13813387 Methylene blue thiocyanate

Methylene blue thiocyanate

Cat. No.: B13813387
M. Wt: 342.5 g/mol
InChI Key: RNRIYJZEQOIKNF-UHFFFAOYSA-M
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Description

Methylene blue thiocyanate is a compound formed by the interaction of methylene blue and thiocyanate ions. Methylene blue, a well-known dye, is often used in various scientific and medical applications. Thiocyanate ions are known for their reducing properties, making the combination of these two compounds particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methylene blue thiocyanate typically involves the reduction of methylene blue using thiocyanate ions. This reaction can be carried out in aqueous or micellar solutions under ambient conditions . The process involves mixing methylene blue with a thiocyanate source, such as ammonium thiocyanate, in a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of the reaction remain the same. The process would likely involve large-scale mixing of methylene blue with thiocyanate ions in a controlled environment to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methylene blue thiocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of methylene blue thiocyanate involves the interaction between methylene blue and thiocyanate ions. Thiocyanate ions reduce methylene blue to leucomethylene blue, which can then be oxidized back to methylene blue under certain conditions . This redox cycle is crucial for its applications in various fields.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylene blue thiocyanate is unique due to its combined properties of methylene blue and thiocyanate ions. This combination allows for specific redox reactions that are not possible with either compound alone .

Properties

Molecular Formula

C17H18N4S2

Molecular Weight

342.5 g/mol

IUPAC Name

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;thiocyanate

InChI

InChI=1S/C16H18N3S.CHNS/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;2-1-3/h5-10H,1-4H3;3H/q+1;/p-1

InChI Key

RNRIYJZEQOIKNF-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C(#N)[S-]

Origin of Product

United States

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